3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]propanamide
Description
This compound features a quinazoline-2,4-dione core linked via a propanamide chain to a 6-methoxy-substituted indole ethyl group. The quinazoline-dione moiety is a well-characterized pharmacophore associated with diverse biological activities, including enzyme inhibition (e.g., kinases, phosphodiesterases) and receptor modulation . The indole group, common in bioactive molecules, may enhance binding to serotoninergic or kinase-related targets due to its planar aromatic structure and hydrogen-bonding capacity . The methoxy substituent on the indole ring likely improves solubility and modulates electronic effects, influencing pharmacokinetic properties such as metabolic stability .
Properties
Molecular Formula |
C22H22N4O4 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C22H22N4O4/c1-30-15-6-7-16-14(13-24-19(16)12-15)8-10-23-20(27)9-11-26-21(28)17-4-2-3-5-18(17)25-22(26)29/h2-7,12-13,24H,8-11H2,1H3,(H,23,27)(H,25,29) |
InChI Key |
RMZQJBOHQHDGRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)CCN3C(=O)C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]propanamide typically involves multi-step organic reactions. The starting materials often include quinazolinone derivatives and indole compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Hydrolysis of the Propanamide Linker
The propanamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.
| Reaction Conditions | Products | Mechanism |
|---|---|---|
| Acidic (e.g., HCl, H₂SO₄) | 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid + 2-(6-methoxy-1H-indol-3-yl)ethylamine | Acid-catalyzed nucleophilic acyl substitution |
| Basic (e.g., NaOH, KOH) | Same products as above | Base-mediated hydrolysis via hydroxide ion attack |
This reaction is critical for prodrug activation or metabolite formation in biological systems .
Reactivity at the Quinazoline Core
The quinazoline moiety participates in nucleophilic substitutions and redox reactions due to its electron-deficient aromatic system and dioxo groups.
Nucleophilic Substitution
The C-2 and C-4 positions of the quinazoline are susceptible to nucleophilic attack. For example:
-
Amination : Reaction with ammonia or amines at C-2 under reflux conditions forms 2-aminoquinazoline derivatives .
-
Halogenation : Electrophilic halogenation (e.g., Cl₂, Br₂) occurs at C-5 or C-7 positions, depending on directing effects.
Redox Reactions
The dioxo groups undergo reduction:
-
NaBH₄ Reduction : Converts the dioxo groups to dihydroxyquinazoline, altering biological activity .
-
Oxidative Rearrangement : I₂/TBHP-mediated domino reactions generate fused heterocycles, as observed in analogous quinazoline syntheses .
Indole Moiety Reactivity
The 6-methoxyindole group undergoes demethylation and electrophilic substitutions:
| Reaction | Conditions | Outcome |
|---|---|---|
| Demethylation | HBr/AcOH, reflux | 6-hydroxyindole derivative |
| Electrophilic Substitution (e.g., nitration) | HNO₃/H₂SO₄ | Nitration at C-5 position |
The methoxy group’s electron-donating nature directs electrophiles to the indole’s C-5 position.
Metabolic and Biological Interactions
In vitro studies suggest enzymatic transformations:
-
Cytochrome P450 Oxidation : Hydroxylation of the indole’s benzene ring or N-dealkylation of the propanamide linker.
-
Glucuronidation : Phase II metabolism at the hydroxyl groups formed via demethylation .
Comparative Reactivity of Analogous Compounds
Data from structurally related compounds highlight trends:
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of quinazoline and indole possess notable anticancer properties. The compound has been studied for its cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The compound is believed to inhibit specific enzymes involved in cancer cell proliferation. For instance, it may target thymidylate synthase, a key enzyme in DNA synthesis, which is crucial for cancer cell replication .
-
Case Studies :
- A study evaluated the cytotoxicity of similar quinazoline derivatives against human cancer cell lines such as HCT-116 and MCF-7. Results showed IC50 values ranging from 1.9 to 7.52 µg/mL, indicating significant antiproliferative activity .
- Another investigation into related compounds demonstrated promising results against multiple cancer types, including lung (A549), prostate (DU145), and liver (HepG2) cancers .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity:
- Mechanism : The presence of the quinazoline moiety contributes to the compound's ability to disrupt bacterial cell wall synthesis or function .
-
Research Findings :
- Compounds with similar structures were screened for antibacterial activity against various strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Some derivatives exhibited minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL, suggesting strong antibacterial properties .
Potential Applications in Drug Development
Given its promising biological activities, this compound could serve as a lead structure for drug development:
- Cancer Therapeutics : Its ability to inhibit key enzymes involved in cancer progression makes it a candidate for further development into anticancer agents.
- Antimicrobial Agents : The antimicrobial properties suggest potential applications in treating infections caused by resistant bacterial strains.
Mechanism of Action
The mechanism of action of 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide ()
- Structural Difference : Replaces the quinazoline-dione with a carbazole ring and introduces a chloro substituent.
- Functional Impact : Carbazole’s extended aromatic system may enhance intercalation with DNA or hydrophobic protein pockets, while the chloro group increases lipophilicity (logP) compared to the methoxy group in the parent compound. This could improve membrane permeability but reduce aqueous solubility .
- Synthesis : Synthesized via carbodiimide-mediated coupling of carprofen (a carbazole-containing carboxylic acid) with tryptamine, contrasting with the parent compound’s quinazoline-dione linkage .
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide ()
- Structural Difference : Substitutes the quinazoline-dione with a methoxynaphthalene group.
- The methoxy group aligns with the parent compound’s solubility-enhancing strategy .
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide ()
- Structural Difference : Retains the quinazoline-dione core but replaces the indole-ethyl-propanamide chain with a dichlorophenylmethyl-acetamide group.
- Functional Impact: The dichlorophenyl group introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity and target selectivity.
Linker and Substituent Variations
N-(3-Methoxypropyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]propanamide ()
- Structural Difference : Uses a nitrobenzyl group on the quinazoline-dione nitrogen and a methoxypropyl amide.
- Functional Impact : The nitro group increases polarity and may engage in charge-transfer interactions, while the methoxypropyl chain extends solubility. This analog’s nitro substituent could confer redox-sensitive properties absent in the parent compound .
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide ()
- Structural Difference : Replaces quinazoline-dione with a triazolopyridazine ring and substitutes indole with a benzimidazole.
- Benzimidazole’s basic nitrogen may facilitate protonation at physiological pH, influencing bioavailability .
Comparative Data Table
Key Research Findings
- Quinazoline-Dione vs. Carbazole/Naphthalene Analogs : The parent compound’s quinazoline-dione core provides a balance of polarity and hydrogen-bonding capacity, making it more suitable for soluble enzyme targets than highly lipophilic carbazole derivatives .
- Methoxy vs. Chloro Substituents : Methoxy groups generally improve metabolic stability compared to chloro substituents, which may increase toxicity risks due to bioaccumulation .
Biological Activity
The compound 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]propanamide is a derivative of quinazoline and indole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O3 |
| Molecular Weight | 396.45 g/mol |
| IUPAC Name | This compound |
| LogP | 4.3652 |
| Polar Surface Area | 55.83 Ų |
The compound features a quinazoline moiety that contributes to its biological properties, particularly in anticancer and antimicrobial activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines:
- Cytotoxicity Assays : The synthesized derivatives demonstrated IC50 values ranging from 1.184 µM to 9.379 µM , indicating potent activity against colorectal cancer cells (HCT-116) compared to standard treatments like cabozantinib .
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Enzyme Activity : Quinazolines often act as inhibitors of enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptosis in cancer cells through cell cycle arrest mechanisms .
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives are also noteworthy. Compounds structurally related to the target compound have shown effectiveness against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : Certain derivatives exhibited low MIC values against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus), with some compounds demonstrating MIC values below 1 μg/mL .
Other Biological Activities
Beyond anticancer and antimicrobial effects, quinazoline derivatives have been investigated for their roles in:
- Wound Healing : Compounds have been shown to facilitate wound healing processes through proteolytic activation of growth factors like TGF-beta .
- Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory properties, although further research is needed to elucidate these mechanisms.
Study 1: Anticancer Efficacy
A study published in Pharmaceuticals explored the synthesis and biological evaluation of various quinazoline derivatives. The findings indicated that specific substitutions on the quinazoline ring significantly enhanced cytotoxicity against cancer cells .
Study 2: Antimicrobial Properties
Research conducted on indole-based quinazolines revealed their effectiveness against both Gram-positive and Gram-negative bacteria. Notably, compounds demonstrated superior activity against MRSA compared to traditional antibiotics .
Study 3: Mechanistic Insights
A detailed mechanistic study utilized molecular docking techniques to predict interactions between the compound and target proteins involved in cancer progression. The results suggested that the compound could effectively bind to key regulatory sites, potentially inhibiting tumor growth .
Q & A
Basic: What are the common synthetic routes for preparing quinazolinone-indole hybrids like this compound?
Answer:
A typical synthesis involves multi-step reactions:
Core scaffold formation : Start with methyl 2-isothiocyanatobenzoate to generate the quinazolinone core via cyclization with glycine derivatives. Oxidation with hydrogen peroxide converts thioxo intermediates to dioxo groups (critical for bioactivity) .
Side-chain coupling : React the quinazolinone-acetic acid derivative with activated intermediates (e.g., using N,N′-carbonyldiimidazole) to attach the indole-ethylpropanamide moiety. For example, coupling 2-(2,4-dioxoquinazolin-3-yl)acetic acid with a chloroacetamide derivative yields the final product .
Key reagents : Hydrogen peroxide (oxidation), carbonyldiimidazole (activation), and polar aprotic solvents (DMF or DMSO) for coupling.
Advanced: How can reaction conditions be optimized to improve yield in the coupling step?
Answer:
Optimization strategies include:
- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency in polar solvents.
- Temperature control : Conduct reactions at 50–60°C to balance reactivity and byproduct formation.
- Stoichiometry : A 1.2:1 molar ratio of the indole-ethylamine derivative to the quinazolinone intermediate minimizes unreacted starting material .
- Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) resolves unreacted intermediates.
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm proton environments (e.g., indole NH at δ 10–12 ppm, quinazolinone carbonyls at δ 160–170 ppm) and carbon backbone integrity .
- FT-IR : Validate carbonyl stretches (1670–1750 cm⁻¹ for dioxoquinazolinone and amide C=O) .
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns consistent with the proposed structure.
Advanced: How can researchers resolve overlapping signals in NMR spectra of structurally similar analogs?
Answer:
- 2D NMR : Use HSQC to correlate carbon-proton pairs and COSY/NOESY to assign adjacent protons, especially in crowded regions (e.g., indole/quinazolinone ring systems) .
- Solvent selection : Deuterated DMSO-d6 enhances solubility and reduces signal broadening for polar intermediates.
- Dynamic NMR : Variable-temperature experiments clarify exchange broadening in flexible side chains (e.g., ethylpropanamide linker) .
Basic: What biological targets are associated with quinazolinone-indole hybrids?
Answer:
These compounds often target:
- Kinase enzymes : The quinazolinone scaffold mimics ATP-binding motifs, inhibiting kinases like EGFR or Aurora kinases.
- Neurotransmitter receptors : The indole moiety may interact with serotonin or dopamine receptors, suggesting CNS activity .
- Anticonvulsant targets : Structural analogs show activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) models .
Advanced: How can researchers design assays to evaluate SAR for this compound’s anticonvulsant activity?
Answer:
- In vitro models : Use hippocampal neuron cultures to measure GABAergic modulation via patch-clamp electrophysiology.
- In vivo models : Employ MES and PTZ-induced seizure tests in rodents. Compare ED50 values for analogs with varying substituents (e.g., methoxy vs. halogen groups on the indole ring) .
- Computational docking : Map interactions with voltage-gated sodium channels (e.g., Nav1.2) using AutoDock Vina to prioritize analogs for synthesis .
Basic: What analytical methods are suitable for quantifying this compound in biological matrices?
Answer:
- HPLC-UV : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) with detection at 254 nm (quinazolinone absorption).
- LC-MS/MS : Employ multiple reaction monitoring (MRM) for enhanced sensitivity in plasma/brain homogenates .
- Sample prep : Solid-phase extraction (SPE) with Oasis HLB cartridges improves recovery rates.
Advanced: How can researchers address stability issues during formulation studies?
Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and pH extremes (1–13) to identify labile groups (e.g., amide hydrolysis).
- Stabilizers : Add antioxidants (e.g., ascorbic acid) to prevent oxidation of the methoxyindole group.
- Lyophilization : Improve shelf-life by formulating as a lyophilized powder with trehalose as a cryoprotectant.
Basic: What computational tools are used to predict this compound’s physicochemical properties?
Answer:
- SwissADME : Predicts logP (lipophilicity), solubility, and bioavailability.
- Molinspiration : Estimates drug-likeness parameters (e.g., topological polar surface area).
- ADMETlab 2.0 : Simulates metabolic stability and cytochrome P450 interactions .
Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Answer:
- Pharmacokinetic profiling : Measure plasma protein binding, metabolic clearance (using liver microsomes), and blood-brain barrier penetration to explain efficacy gaps .
- Metabolite ID : Use LC-QTOF-MS to identify active/inactive metabolites (e.g., demethylation of the methoxyindole group).
- Dose optimization : Adjust dosing regimens based on AUC/MIC ratios to align in vitro IC50 with in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
